molecular formula C15H17N5O B3780676 N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B3780676
M. Wt: 283.33 g/mol
InChI Key: REFNPHFNCYXQQT-UHFFFAOYSA-N
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Description

N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide: is a complex organic compound that features a benzimidazole moiety linked to a pyrazole ring

Properties

IUPAC Name

N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O/c1-10-16-12-6-4-5-7-14(12)20(10)9-11-8-13(18-17-11)15(21)19(2)3/h4-8H,9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFNPHFNCYXQQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3=CC(=NN3)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide typically involves the condensation of 2-methylbenzimidazole with a suitable pyrazole derivative under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar solvent like dimethylformamide. The resulting intermediate is then subjected to methylation using dimethyl sulfate or a similar methylating agent to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their sequential reactions under optimized conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the methyl groups attached to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Chemistry: In chemistry, N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science .

Biology: The compound has shown potential as an antimicrobial agent, particularly against drug-resistant bacterial strains. Its ability to inhibit bacterial cell division makes it a promising candidate for the development of new antibiotics .

Medicine: In medicinal chemistry, this compound is being explored for its anticancer properties. Studies have shown that derivatives of benzimidazole and pyrazole exhibit significant cytotoxic activity against various cancer cell lines .

Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .

Mechanism of Action

The mechanism of action of N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets within cells. The benzimidazole moiety is known to bind to the DNA of microorganisms, disrupting their replication process. The pyrazole ring, on the other hand, interacts with various enzymes, inhibiting their activity and leading to cell death .

Comparison with Similar Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide

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